N-[4-({4-[4-(benzyloxy)-3-methoxybenzyl]piperazin-1-yl}sulfonyl)phenyl]acetamide
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Overview
Description
N-{4-[(4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}PIPERAZIN-1-YL)SULFONYL]PHENYL}ACETAMIDE is an organic compound with a complex structure that includes a benzyloxy group, a methoxyphenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}PIPERAZIN-1-YL)SULFONYL]PHENYL}ACETAMIDE typically involves multiple steps. One common approach is to start with the appropriate benzyloxy and methoxyphenyl precursors, which are then subjected to a series of reactions including sulfonylation and acylation to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane (DCM) and reagents like lutidine and tetrafluoroborate (TBTU) for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production. The specific details of industrial production methods would depend on the scale and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}PIPERAZIN-1-YL)SULFONYL]PHENYL}ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like hydrogen gas (H2) with a palladium catalyst for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of nitro groups can produce aniline derivatives.
Scientific Research Applications
N-{4-[(4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}PIPERAZIN-1-YL)SULFONYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[(4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}PIPERAZIN-1-YL)SULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Aminophenoxy)phenyl)acetamide: Similar structure but with an amino group instead of a benzyloxy group.
4-(Benzyloxy)phenyl isocyanate: Contains a benzyloxy group but differs in the presence of an isocyanate group.
Uniqueness
N-{4-[(4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}PIPERAZIN-1-YL)SULFONYL]PHENYL}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C27H31N3O5S |
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Molecular Weight |
509.6 g/mol |
IUPAC Name |
N-[4-[4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C27H31N3O5S/c1-21(31)28-24-9-11-25(12-10-24)36(32,33)30-16-14-29(15-17-30)19-23-8-13-26(27(18-23)34-2)35-20-22-6-4-3-5-7-22/h3-13,18H,14-17,19-20H2,1-2H3,(H,28,31) |
InChI Key |
AUCFQPRWQFHLCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |
Origin of Product |
United States |
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